2-Methoxy-3-methyl-5-nitropyridine chemical properties
2-Methoxy-3-methyl-5-nitropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-3-methyl-5-nitropyridine
Executive Summary
This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis methodologies, reactivity, and applications. As a Senior Application Scientist, the narrative is structured to provide not just data, but actionable insights into the causality behind its chemical behavior and utility. We will explore its role as a versatile intermediate, underpinned by the interplay of its methoxy, methyl, and nitro functional groups on the pyridine core. All protocols and claims are grounded in established chemical principles and supported by authoritative references.
Compound Identification and Core Physicochemical Properties
2-Methoxy-3-methyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is functionalized with a methoxy group at the 2-position, a methyl group at the 3-position, and a potent electron-withdrawing nitro group at the 5-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.
Key Identifiers:
-
IUPAC Name: 2-methoxy-3-methyl-5-nitropyridine
The physical properties of this compound are summarized in the table below. It is important to note that while some data is reported, other values are expertly inferred based on the properties of structurally similar compounds, such as isomers and analogues.
Table 1: Physicochemical Properties of 2-Methoxy-3-methyl-5-nitropyridine
| Property | Value/Observation | Source/Rationale |
| Appearance | Expected to be a solid, likely off-white to yellow/orange crystalline powder. | Based on analogous compounds like 2-methoxy-4-methyl-5-nitropyridine (orange solid)[4] and 5-bromo-2-methoxy-4-methyl-3-nitropyridine (off-white to yellow powder).[5] |
| Melting Point | Not definitively reported. Expected to be in the range of 70-80 °C. | Based on the melting point of the isomer 2-methoxy-4-methyl-5-nitropyridine (70-72 °C).[4] |
| Boiling Point | Not available; likely to decompose at high temperatures. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Low solubility in water is expected.[3] | The non-polar nature of the substituted pyridine ring dominates. |
| Organic Solubility | Soluble in common organic solvents such as ethanol, dichloromethane, and ethyl acetate.[3] | Expected behavior for a moderately polar organic molecule. |
| Vapor Pressure | Low, as expected for a solid organic compound.[3] | |
| Storage | Store at room temperature in a dry, sealed container.[1] | Standard procedure for stable organic solids. |
Synthesis and Manufacturing Insights
The synthesis of 2-Methoxy-3-methyl-5-nitropyridine can be approached through several strategic routes, leveraging fundamental reactions in heterocyclic chemistry. The choice of pathway often depends on the availability and cost of starting materials. A common and logical approach involves the construction of the substituted pyridine ring through a series of controlled functional group introductions.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic approach involves disconnecting the methoxy group, which points to a nucleophilic aromatic substitution (SNAr) reaction as a key final step. The precursor would be a 2-chloro-3-methyl-5-nitropyridine. The chloro- and nitro- groups activate the ring for nucleophilic attack by a methoxide source. The precursor itself can be derived from a corresponding aminopicoline through nitration and Sandmeyer-type reactions.
Representative Synthesis Protocol
The following protocol describes a robust, multi-step synthesis starting from commercially available 2-amino-3-methylpyridine. This method is illustrative and designed to be self-validating by ensuring high conversion at each step.
Step 1: Nitration of 2-Amino-3-methylpyridine
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Rationale: The amino group is a strong activating group, but direct nitration can be aggressive. Performing the reaction in concentrated sulfuric acid protonates the ring nitrogen, deactivating it, and allows for controlled nitration directed by the amino group.
-
Procedure:
-
To a flask cooled in an ice-salt bath (0-10 °C), slowly add 2-amino-3-methylpyridine (1.0 eq) to concentrated sulfuric acid (8-10 parts by mass).[6]
-
Maintain the temperature below 20 °C. Once dissolved, slowly add concentrated nitric acid (1.0 eq) dropwise.[6]
-
After the addition, allow the mixture to warm to 40-50 °C and stir for 2-3 hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-amino-3-methyl-5-nitropyridine.
-
Neutralize with a base (e.g., aqueous ammonia) to complete precipitation, filter the solid, wash with cold water, and dry.
-
Step 2: Diazotization and Chlorination (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of other functional groups, including halogens.
-
Procedure:
-
Suspend the 2-amino-3-methyl-5-nitropyridine (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂ gas) will be observed.
-
Stir for 1-2 hours at room temperature, then extract the product, 2-chloro-3-methyl-5-nitropyridine, with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry over magnesium sulfate, and evaporate the solvent.
-
Step 3: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The chlorine at the 2-position is activated by the electron-withdrawing nitro group at the 5-position and the ring nitrogen, making it an excellent leaving group for SNAr. Sodium methoxide provides a strong nucleophile.
-
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (3.8 eq) in absolute methanol (75 mL) under an inert atmosphere, cooled to 0 °C.[4]
-
Add a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in methanol (15 mL) dropwise to the sodium methoxide solution.[4]
-
Allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC.[4]
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to ~6 with HCl.[4]
-
Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate, and evaporate to yield the final product, 2-methoxy-3-methyl-5-nitropyridine.[4]
-
Synthesis Workflow Diagram
Caption: A representative three-step synthesis pathway for 2-Methoxy-3-methyl-5-nitropyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Methoxy-3-methyl-5-nitropyridine is governed by the electronic properties of its substituents.
-
Nitro Group (NO₂): This is the most influential group. It is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it (positions 2, 4, and 6). Its most significant reaction is its reduction to an amino group (NH₂). This transformation is fundamental to its use as a building block, converting the deactivating nitro group into a versatile, activating amino group, which can then be used for amide bond formation, diazotization, or other derivatizations. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method for this reduction.[7]
-
Methoxy Group (OCH₃): This is an electron-donating group that can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridone. It also activates the ring towards electrophilic attack, though this is largely overcome by the deactivating effect of the nitro group and the pyridine nitrogen.
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Pyridine Ring: The nitrogen atom in the ring makes it electron-deficient compared to benzene and susceptible to nucleophilic attack. It also provides a basic site for protonation.
Key Reaction: Nitro Group Reduction
The conversion of the 5-nitro group to a 5-amino group is arguably the most critical reaction for this molecule in drug discovery.
Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 2-methoxy-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Catalyst: Add 10% Palladium on carbon (10% Pd/C) catalyst (typically 1-5 mol%).[7]
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or as determined by safety protocols) and stir vigorously at room temperature.[7]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain 2-methoxy-3-methyl-5-aminopyridine, often as a crystalline solid.
Reactivity Map
Caption: Key reactive sites on the 2-Methoxy-3-methyl-5-nitropyridine molecule.
Analytical Characterization
A full analytical characterization is essential for confirming the identity and purity of 2-Methoxy-3-methyl-5-nitropyridine. Based on its structure, the following spectroscopic signatures are expected:
-
¹H NMR (Proton NMR):
-
Two singlets in the aromatic region (downfield, ~7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at C6 will be further downfield than the proton at C4 due to the influence of the adjacent ring nitrogen.
-
A singlet around 3.9-4.1 ppm, integrating to 3 protons, for the methoxy group (-OCH₃).
-
A singlet around 2.5-2.7 ppm, integrating to 3 protons, for the methyl group (-CH₃).
-
-
¹³C NMR (Carbon NMR):
-
Expect 7 distinct carbon signals.
-
Signals for the 5 carbons of the pyridine ring will appear in the aromatic region (~110-160 ppm). The carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C2) will be significantly affected.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A signal for the methyl carbon in the aliphatic region (~15-20 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Strong asymmetric and symmetric stretching bands for the nitro group (N-O) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O stretching for the methoxy group around 1250 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-H stretching from the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 168.15.
-
Common fragmentation patterns may include the loss of a nitro group (-NO₂, 46 Da), a methoxy radical (-•OCH₃, 31 Da), or a methyl radical (-•CH₃, 15 Da).
-
Applications in Research and Development
2-Methoxy-3-methyl-5-nitropyridine is not typically an end-product but rather a valuable intermediate. Its utility stems from its densely functionalized structure, which allows for subsequent, selective chemical modifications.
-
Pharmaceutical and Agrochemical Synthesis: The compound is a key building block.[3] After reduction of the nitro group to an amine, the resulting 5-aminopyridine derivative becomes a scaffold for building more complex molecules. This amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct the carbon-nitrogen and carbon-carbon bonds that are central to many active pharmaceutical ingredients (APIs) and agrochemicals.[5] The substitution pattern on the ring helps to fine-tune the steric and electronic properties of the final molecule, which is critical for optimizing biological activity and pharmacokinetic properties.
-
Materials Science: In materials science, nitropyridine derivatives are explored for creating organic materials with unique optical and electrical properties.[3] The strong dipole moment created by the nitro group can lead to non-linear optical (NLO) properties. After incorporation into larger polymeric or molecular structures, these properties can be harnessed for applications in display technologies or as components of advanced sensors.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Methoxy-3-methyl-5-nitropyridine is not widely available, a robust safety protocol can be established based on data from closely related nitropyridine compounds.
Hazard Identification (based on analogues):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Respiratory Irritation: May cause respiratory irritation.[8][9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[8]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][10] Keep away from heat, sparks, and open flames.[10]
-
Spills: In case of a spill, shut off all possible sources of ignition.[8] Clean up spills immediately, wearing full PPE. Absorb with an inert material and place in a suitable container for disposal.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
References
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2-Methoxy-3-Methyl-5-Nitropyridine - Pipzine Chemicals. Pipzine.
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2-Methoxy-3-methyl-5-nitropyridine - High purity | EN - Georganics. Georganics.
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2-Methoxy-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia Limited.
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2-Methyl-3-nitropyridine Safety Data Sheet - MilliporeSigma. MilliporeSigma.
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2-Methoxy-3-methyl-5-nitropyridine - Lead Sciences. Lead Sciences.
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2-Methoxy-5-nitropyridine 97% - Sigma-Aldrich. Sigma-Aldrich.
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CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.
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5-Bromo-2-methoxy-4-methyl-3-nitropyridine - Chem-Impex. Chem-Impex International.
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2-Chloro-3-methoxy-5-nitropyridine - PubChem. National Center for Biotechnology Information.
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89694-10-0 | 2-Methoxy-3-methyl-5-nitropyridine - ChemScene. ChemScene.
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5-Bromo-2-Methoxy-4-Methyl-3-Nitropyridine Acid, 98% - IndiaMART. IndiaMART.
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Synthesis and crystal structure of 1,4-bis(3-nitropyridin-2-yl)-2,5-dimethoxybenzene. PubMed Central (PMC), National Institutes of Health.
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2-methoxy-3-methyl pyrazine, 2847-30-5 - The Good Scents Company. The Good Scents Company.
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2-Methyl-3-nitropyridine Safety Data Sheet - Fisher Scientific. Fisher Scientific.
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Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. PrepChem.com.
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CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
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